- Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C-C Bond Formation, ACS Catalysis, 2020, 10(7), 4451-4459
Cas no 934342-39-9 (1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid)
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid
- 1-Boc-3-fluoropiperidine-3-carboxylic Acid
- 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
- 3-FLUORO-1,3-PIPERIDINEDICARBOXYLIC ACID 1-TERT-BUTYL ESTER
- 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
- C11H18FNO4
- BUOPUFGUVSXFRG-UHFFFAOYSA-N
- 5079AJ
- TRA0037574
- PB23914
- FCH1628424
- SY014959
- AB0063413
- AX8231992
- 1-(tert-butoxycarbonyl)-3-fluoro
- 1-(1,1-Dimethylethyl) 3-fluoro-1,3-piperidinedicarboxylate (ACI)
-
- MDL: MFCD11847195
- Inchi: 1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7H2,1-3H3,(H,14,15)
- InChI Key: BUOPUFGUVSXFRG-UHFFFAOYSA-N
- SMILES: O=C(N1CC(C(O)=O)(F)CCC1)OC(C)(C)C
Computed Properties
- Exact Mass: 247.12200
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 326
- Topological Polar Surface Area: 66.8
Experimental Properties
- Density: 1.22
- Boiling Point: 346°C at 760 mmHg
- Flash Point: 163℃
- PSA: 66.84000
- LogP: 1.74810
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Sealed in dry,2-8°C
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC189-1g |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 1g |
1175.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC189-250mg |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 250mg |
617CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC189-100mg |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 100mg |
233CNY | 2021-05-07 | |
| abcr | AB439841-250 mg |
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid, 95%; . |
934342-39-9 | 95% | 250MG |
€135.80 | 2022-03-02 | |
| abcr | AB439841-1 g |
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid, 95%; . |
934342-39-9 | 95% | 1g |
€228.20 | 2022-03-02 | |
| abcr | AB439841-5 g |
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid, 95%; . |
934342-39-9 | 95% | 5g |
€634.20 | 2022-03-02 | |
| Chemenu | CM109099-250mg |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 250mg |
$65 | 2024-07-19 | |
| Chemenu | CM109099-1g |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 1g |
$142 | 2024-07-19 | |
| Chemenu | CM109099-5g |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 5g |
$519 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T82370-250mg |
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid |
934342-39-9 | 97% | 250mg |
¥299.0 | 2023-09-06 |
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Preparation of pyrimidine biaryl compounds as CDK9 inhibitors, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Arylpyridine compounds as kinase inhibitors and their preparation and use in the treatment of CDK9-mediated diseases, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Bipyridines as CDK9 inhibitors and their preparation and use for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Preparation of pyridine biaryl amine compounds as CDK9 inhibitors, World Intellectual Property Organization, , ,
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Pyrazinylpyridines as CDK inhibitors and their preparation and use for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Production Method 7
- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Raw materials
- 1-tert-butoxycarbonylpiperidine-3-carboxylic acid
- 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Preparation Products
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Suppliers
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
Research Brief on 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid (CAS: 934342-39-9)
1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid (CAS: 934342-39-9) is a fluorinated piperidine derivative that has garnered significant attention in recent medicinal chemistry research due to its potential as a versatile building block for drug discovery. This compound, featuring both a carboxylic acid and a tert-butoxycarbonyl (Boc) protected amine, serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of protease inhibitors and central nervous system (CNS) targeting drugs.
Recent studies have highlighted the importance of fluorinated piperidine scaffolds in medicinal chemistry, as the introduction of fluorine atoms can significantly alter the physicochemical properties, metabolic stability, and binding affinity of drug candidates. The specific 3-fluoro substitution pattern in this compound provides unique opportunities for structure-activity relationship (SAR) exploration, particularly in optimizing interactions with target proteins through dipole-dipole interactions and altered pKa values.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid in the development of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment. The researchers utilized this compound as a key intermediate to introduce the fluorinated piperidine moiety, which was shown to enhance metabolic stability while maintaining excellent target engagement. The resulting lead compound exhibited improved pharmacokinetic properties compared to non-fluorinated analogs.
In the field of CNS drug discovery, a recent patent application (WO2023056123) disclosed the use of this fluorinated piperidine derivative in the synthesis of sigma-1 receptor modulators for neurodegenerative diseases. The 3-fluoro substitution was found to be crucial for blood-brain barrier penetration while maintaining optimal receptor binding characteristics. This application highlights the growing importance of fluorinated building blocks in CNS-targeted therapeutics.
The synthetic accessibility of 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described an optimized large-scale synthesis route that achieves >90% yield with excellent enantiomeric purity (>99% ee). This development is particularly significant for potential industrial applications, as it addresses previous challenges in scaling up the synthesis of this valuable intermediate.
From a safety and handling perspective, recent material safety data sheet (MSDS) updates indicate that this compound should be stored at 2-8°C under inert atmosphere due to its sensitivity to moisture and heat. Proper handling procedures should be followed, particularly regarding the Boc protecting group, which can decompose under acidic conditions to release potentially hazardous byproducts.
Looking forward, the unique properties of 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid position it as a promising scaffold for continued drug discovery efforts, particularly in areas requiring precise control of molecular properties through strategic fluorine incorporation. Its applications are expected to expand further as researchers continue to explore the benefits of fluorinated heterocycles in medicinal chemistry.
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